
(3-Ethynyl-3-methyloxiran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethynyl-3-methyloxiran-2-yl)methanol is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 2-(Hydroxymethyl)-3-methyl-3-butyn-2-ol and is commonly used in organic synthesis.
作用機序
The mechanism of action of (3-Ethynyl-3-methyloxiran-2-yl)methanol is not well understood, but it is believed to act as a nucleophile in various chemical reactions. Its unique structure and reactivity make it a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound can exhibit cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of (3-Ethynyl-3-methyloxiran-2-yl)methanol is its high reactivity, which makes it a valuable tool in organic synthesis. However, its cytotoxicity can also be a limitation, as it can affect the viability of cells in lab experiments.
将来の方向性
There are several future directions for the research on (3-Ethynyl-3-methyloxiran-2-yl)methanol. One potential area of research is its application in the synthesis of novel organic compounds. Another area of research is its potential as an anticancer agent, which requires further investigation to understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a valuable compound in organic synthesis with potential applications in various fields. Its unique structure and reactivity make it a valuable tool in lab experiments, but its cytotoxicity can also be a limitation. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of (3-Ethynyl-3-methyloxiran-2-yl)methanol is typically achieved through the reaction of propargyl alcohol with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of the compound with a yield of around 70%.
科学的研究の応用
The compound has been widely studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. It has been used as a building block in the synthesis of various organic compounds, including chiral epoxides and amino alcohols.
特性
CAS番号 |
176300-50-8 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
(3-ethynyl-3-methyloxiran-2-yl)methanol |
InChI |
InChI=1S/C6H8O2/c1-3-6(2)5(4-7)8-6/h1,5,7H,4H2,2H3 |
InChIキー |
MELVBFWVIYNLIW-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CO)C#C |
正規SMILES |
CC1(C(O1)CO)C#C |
同義語 |
Oxiranemethanol, 3-ethynyl-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



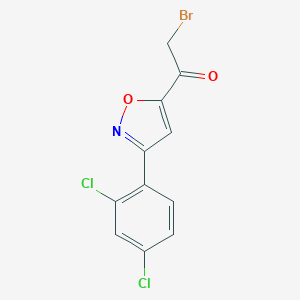

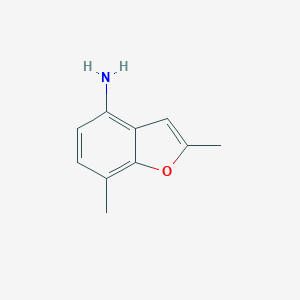



![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)
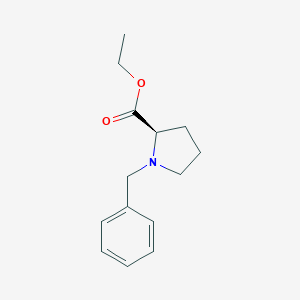

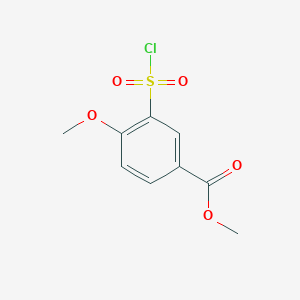

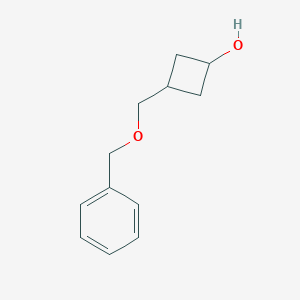

![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)